Cas no 872849-27-9 (N-(3-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

N-(3-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide structure
872849-27-9 structure
Product Name:N-(3-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
CAS No:872849-27-9
MF:C23H23N3O3
MW:389.447025537491
CID:6127325
PubChem ID:4535549
Update Time:2025-10-31

N-(3-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
    • N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
    • 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(m-tolyl)acetamide
    • AKOS024619231
    • 872849-27-9
    • F2001-0320
    • N-(3-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
    • Inchi: 1S/C23H23N3O3/c1-16-7-6-8-17(13-16)24-23(29)22(28)19-14-26(20-10-3-2-9-18(19)20)15-21(27)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3,(H,24,29)
    • InChI Key: JOHKSRLRFZOWPP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1)(=O)C(=O)C1C2=C(N(CC(=O)N3CCCC3)C=1)C=CC=C2

Computed Properties

  • Exact Mass: 389.17394160g/mol
  • Monoisotopic Mass: 389.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 71.4Ų

N-(3-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Pricemore >>

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Additional information on N-(3-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide

Comprehensive Overview of N-(3-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (CAS No. 872849-27-9)

N-(3-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, with the CAS number 872849-27-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining an indole core with pyrrolidine and acetamide functionalities, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating biological pathways, given its intricate molecular architecture.

The compound's IUPAC name reflects its complex structure, highlighting key functional groups such as the 3-methylphenyl moiety and the 2-oxoacetamide linkage. Its molecular weight and solubility properties are critical for formulation scientists, especially when designing delivery systems for preclinical studies. Recent trends in AI-driven drug discovery have amplified interest in such compounds, as machine learning models increasingly predict their bioactivity and target selectivity.

In the context of medicinal chemistry, 872849-27-9 exemplifies the growing demand for small-molecule modulators of protein-protein interactions. Its indole-pyrrolidine hybrid structure aligns with current research into kinase inhibitors and GPCR ligands, topics frequently searched in academic databases. The compound's synthetic route often involves multi-step organic reactions, including amide coupling and N-alkylation, which are widely discussed in organic synthesis forums.

From a pharmacological perspective, preliminary studies suggest that derivatives of this scaffold may influence cell signaling pathways associated with inflammation and proliferation. This has led to its inclusion in virtual screening libraries for cancer research and neurodegenerative diseases—two high-traffic areas in biomedical literature. Notably, the 2-oxoacetamide group is a known pharmacophore in protease inhibitors, sparking discussions about repurposing opportunities.

The analytical characterization of CAS 872849-27-9 typically employs advanced techniques like HPLC-MS and NMR spectroscopy, ensuring purity for research applications. These methods are frequently queried by chemists optimizing quality control protocols for novel compounds. Additionally, the rise of green chemistry has prompted investigations into eco-friendly synthesis routes for such molecules, addressing sustainability concerns in drug development.

As the pharmaceutical industry shifts toward personalized medicine, compounds like N-(3-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide are being evaluated for their structure-activity relationships (SAR). Computational tools like molecular docking and QSAR modeling are often applied to predict their interactions with biological targets—a topic dominating recent scientific conferences.

In summary, 872849-27-9 represents a compelling case study in modern drug design, bridging synthetic chemistry with therapeutic innovation. Its structural complexity and potential bioactivity continue to inspire research across multiple disciplines, from computational biology to formulation science, making it a recurring subject in both academic publications and patent filings.

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